Ampicillinyl-D-phenylglycine

Description

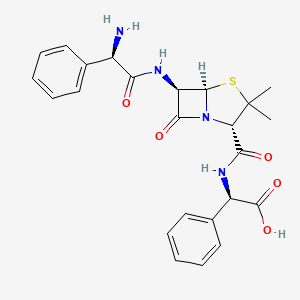

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5S/c1-24(2)18(20(30)26-16(23(32)33)14-11-7-4-8-12-14)28-21(31)17(22(28)34-24)27-19(29)15(25)13-9-5-3-6-10-13/h3-12,15-18,22H,25H2,1-2H3,(H,26,30)(H,27,29)(H,32,33)/t15-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAAMYOCWYQYDF-OSAVLUCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)NC(C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)N[C@H](C4=CC=CC=C4)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00153005 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207726-28-0 | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207726280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicillinyl-D-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00153005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLINYL-D-PHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7811RA358Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Formation Pathways of Ampicillinyl D Phenylglycine

The synthesis of Ampicillinyl-D-phenylglycine is intrinsically linked to the production of ampicillin (B1664943) itself. It is primarily formed through a side reaction where the primary antibiotic molecule, ampicillin, couples with a key raw material, D-phenylglycine. researchgate.netvulcanchem.com

Amidation Reactions in the Formation of this compound

The core chemical transformation leading to this compound is an amidation reaction. This process involves the formation of an amide bond between two distinct molecules.

This compound is generated when the carboxylic acid group of an ampicillin molecule reacts with the amino group of a D-phenylglycine molecule. researchgate.netresearchgate.net This conjugation creates a new, larger molecule that is structurally similar to ampicillin but possesses an additional D-phenylglycine moiety. researchgate.netresearchgate.net This reaction is a classic example of amide bond formation between a carboxylic acid and an amine, a fundamental reaction in organic chemistry. fishersci.it The structure of this compound retains the essential β-lactam core of the parent antibiotic. vulcanchem.com

A simplified representation of the reaction is as follows: Ampicillin (containing a carboxylic acid group) + D-Phenylglycine (containing an amino group) → this compound (amide bond formation)

This side reaction highlights the complexity of controlling impurity profiles during pharmaceutical production. vulcanchem.com

Enzymatic Synthesis Approaches Involving Penicillin G Acylase (PGA) and Related Catalysis

The industrial production of ampicillin often employs enzymatic synthesis, which is considered a "green chemistry" alternative to traditional chemical methods. scielo.br The key enzyme in this process is Penicillin G Acylase (PGA), which catalyzes the coupling of 6-aminopenicillanic acid (6-APA) with an activated form of D-phenylglycine, typically D-phenylglycine methyl ester (D-PGME). vulcanchem.comnih.gov

While PGA is efficient in synthesizing ampicillin, it can also be involved in side reactions. The kinetically controlled synthesis is a delicate balance, as the enzyme also possesses amidase activity, meaning it can hydrolyze both the desired product (ampicillin) and the acyl donor (D-PGME). scielo.brnih.gov The formation of this compound can occur within this complex reaction environment, particularly if ampicillin concentrations build up and reaction conditions are not tightly controlled. researchgate.net The selectivity of PGA is crucial, and research focuses on optimizing reaction conditions to favor the synthesis of ampicillin over the formation of byproducts and hydrolysis. biotech-asia.org

Chemical Synthetic Routes for Analogues and Related Structures

The synthesis of this compound as a reference standard for analytical purposes has been developed to support quality control in ampicillin production. A described facile synthetic process starts from commercially available raw materials. researchgate.netresearchgate.netresearchgate.net One reported method involves reacting D-phenylglycine with N-protected ampicillin under conditions that promote amide bond formation, for instance, using pivaloyl chloride to form a mixed anhydride (B1165640) intermediate. researchgate.net

The general principles of amide synthesis can be applied to create a variety of analogues. These methods often involve activating the carboxylic acid group of ampicillin to make it more reactive towards the amine. fishersci.it The study of such synthetic routes is essential not only for creating analytical standards but also for understanding the fundamental reactivity of the ampicillin molecule.

Investigation of Process-Related Impurity Formation Mechanisms

Understanding how and why this compound forms during ampicillin production is critical for developing effective control strategies. Its presence is a direct consequence of the process chemistry and conditions.

Identification of Factors Influencing this compound Generation during Ampicillin Production

Several factors have been identified that promote the formation of this compound and other degradation products. The conditions during both the synthesis and subsequent storage of ampicillin are crucial. vulcanchem.com

Key influencing factors include:

pH: The pH of the reaction medium significantly affects the rate of both the desired synthesis and undesired side reactions. vulcanchem.comnih.gov For enzymatic synthesis with PGA, the optimal pH for ampicillin production is typically between 6.0 and 7.0. scielo.brnih.gov Deviations from this range can enhance impurity formation.

Temperature: Elevated temperatures can accelerate the rate of chemical reactions, including the degradation of ampicillin and its subsequent reaction with D-phenylglycine. vulcanchem.com Enzymatic synthesis is also temperature-sensitive, with optimal temperatures generally between 25°C and 40°C. nih.govnih.govbrieflands.com

Reactant Concentrations: The molar ratio of the reactants, such as 6-APA and D-PGME, influences reaction efficiency and the impurity profile. vulcanchem.com High concentrations of the product, ampicillin, and the raw material, D-phenylglycine, in the reaction vessel can increase the likelihood of them reacting to form the impurity. google.com

Moisture: The presence of moisture, especially under acidic or basic conditions, can contribute to the degradation of ampicillin and promote the formation of impurities. vulcanchem.com

| Factor | Influence on Impurity Formation | Typical Optimized Range for Ampicillin Synthesis |

|---|---|---|

| pH | Deviations from optimal pH can increase side reactions and degradation. | 6.0 - 7.0 scielo.brbrieflands.com |

| Temperature | Higher temperatures can accelerate impurity formation. vulcanchem.com | 4°C - 35°C scielo.brgoogle.com |

| Reactant Ratio | An excess of D-phenylglycine relative to ampicillin can drive impurity formation. google.com | Molar ratio of acyl donor to 6-APA is carefully controlled, e.g., <2.5. google.com |

| Moisture | Promotes degradation and subsequent side reactions. vulcanchem.com | Minimized, especially during downstream processing and storage. |

Strategies for Minimizing Impurity Formation: Chemical and Enzymatic Control

To ensure the purity of the final ampicillin product, manufacturers implement various control strategies aimed at minimizing the formation of this compound.

Strategies for control include:

pH Control: Maintaining the reaction at an optimal and constant pH is a key strategy. For enzymatic synthesis, a pH of around 6.0 has been shown to selectively inhibit the undesirable hydrolysis of the ester substrate, thereby increasing the yield of ampicillin. researchgate.net

Temperature Regulation: Conducting the synthesis at lower temperatures can slow down the rate of impurity-forming side reactions. scielo.brgoogle.com For instance, while productivity might be higher at 25°C, the best synthesis yield with lower degradation is often achieved at temperatures as low as 4°C. scielo.br

Substrate Feeding Strategies: Instead of adding all reactants at the beginning, a fed-batch approach can be used. This involves the controlled addition of substrates like D-PGME to keep their concentrations at an optimal level, maximizing the synthesis rate of ampicillin while minimizing side reactions.

In Situ Product Removal: Because high concentrations of ampicillin can lead to byproduct formation, strategies to remove the product from the reaction mixture as it is formed can be effective. Subsequent precipitation or crystallization of ampicillin under controlled conditions can separate it from the reaction medium, thus preventing it from participating in further side reactions. vulcanchem.com

Enzyme Immobilization: Using immobilized PGA offers several advantages, including easier separation from the reaction mixture and improved stability. scielo.br The properties of the immobilized enzyme can be tailored to enhance its selectivity for ampicillin synthesis over hydrolysis and other side reactions. researchgate.net

By carefully controlling these parameters, the formation of this compound can be kept below the stringent limits required by pharmacopoeial standards.

Derivatization and Modification Studies on the this compound Scaffold

Detailed research specifically focused on the derivatization and modification of the this compound scaffold is not extensively documented in publicly available scientific literature. This compound is predominantly studied as a process-related impurity of ampicillin rather than a starting scaffold for the synthesis of new chemical entities. However, the chemical structure of this compound, possessing multiple reactive functional groups—including a free carboxylic acid, a secondary amine, the β-lactam ring, and aromatic rings—presents theoretical opportunities for various derivatization reactions.

Synthesis of Novel this compound Analogs and Bis-β-lactam Structures

There are no specific studies found in the searched literature that describe the synthesis of novel analogs or bis-β-lactam structures directly from the this compound molecule. Research into novel β-lactam structures and bis-β-lactams typically involves the modification of core scaffolds like 6-aminopenicillanic acid (6-APA) or the de novo synthesis from different precursors. nih.govnih.gov

The synthesis of bis-β-lactams, for instance, has been explored by coupling two β-lactam containing units together to investigate potential synergistic antibacterial effects. nih.gov These syntheses often start from common β-lactam antibiotics like ampicillin or 6-APA itself, creating dimers through various linkers. nih.gov While this compound contains two distinct moieties, one being a complete ampicillin structure, it does not inherently constitute a bis-β-lactam as it only contains one β-lactam ring. Theoretically, one could envision a synthetic route where the terminal carboxylic acid of the D-phenylglycine portion of the molecule is coupled to another 6-APA molecule, which would result in a bis-β-lactam structure. However, reports of such a specific synthetic pathway using this compound as the precursor have not been identified.

Structural Variations and their Impact on Chemical Reactivity and Stability

Given the lack of reported studies on the derivatization of the this compound scaffold, there is no specific data on how structural variations of this molecule would impact its chemical reactivity and stability. Any discussion on this topic remains speculative and would be based on the well-established chemistry of its constituent parts: ampicillin and D-phenylglycine.

The reactivity of the molecule would be dictated by its primary functional groups:

Carboxylic Acid : The terminal carboxylic acid on the D-phenylglycine moiety is a key site for potential modifications, such as esterification or amidation. Converting this group into an ester, for example, would create a prodrug form, a strategy sometimes used to improve the absorption of β-lactam antibiotics. ucl.ac.be

Amino Group : The primary amino group on the ampicillin side chain is another reactive site, although it is crucial for the antibacterial activity of ampicillin. Modifications at this site would likely alter its biological properties.

Amide Bonds : The molecule contains two amide linkages. These are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Advanced Analytical and Characterization Techniques for Ampicillinyl D Phenylglycine

Chromatographic Methodologies for Isolation and Quantification

Chromatography stands as a cornerstone for the separation and quantification of Ampicillinyl-D-phenylglycine from the active pharmaceutical ingredient and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of ampicillin (B1664943) and its impurities, including this compound. Research has focused on developing robust HPLC methods for the determination of related substances in ampicillin raw materials and formulations. These methods are essential for quality control in the manufacturing process. researchgate.net

Academic research has led to the development of specific HPLC methods capable of separating and quantifying various components, including D(-)-α-phenylglycine, a precursor to this compound. researchgate.net For instance, a method utilizing a 5μm Hypersil Spherisorb ODS 1 column (250×4.6 mm) under isocratic conditions has been successfully developed. researchgate.net This method demonstrates good linearity, precision, and accuracy, making it suitable for analyzing process materials. researchgate.net

A study established an HPLC method for the analysis of phenylglycine, a related compound. The optimal conditions were determined to be a mobile phase of methanol (B129727) and monosodium phosphate (B84403) (20 mmol/L) in a 1:9 ratio, with a flow rate of 1 mL/min and detection at 260 nm. researchgate.net This method showed linearity in the concentration range of 25-400 mg/L. researchgate.net

The following interactive table summarizes typical parameters used in HPLC methods for the analysis of related substances in ampicillin.

Interactive Table: Typical HPLC Parameters for Ampicillin-Related Substance Analysis

| Parameter | Value |

| Column | 5μm Hypersil Spherisorb ODS 1 (250×4.6 mm) |

| Mobile Phase | V(methanol) : V[monosodium phosphate (20 mmol/L)] = 1 : 9 |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 260 nm |

| Column Temperature | 25±2 °C |

This data is based on established HPLC methods for related substances and may be adapted for specific analyses of this compound.

For a more in-depth and rapid analysis, Rapid Resolution Liquid Chromatography (RRLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSn) has proven to be a powerful technique. nih.govscispace.com This method allows for the separation and identification of related substances in ampicillin capsules based on their exact mass, fragmentation behavior, and retention time. nih.govvulcanchem.com An RRLC-ESI-MSn method successfully identified 13 related substances in ampicillin capsules, including D-phenylglycylampicillin (a synonym for this compound). nih.gov This approach is advantageous as it can circumvent the need for complex and time-consuming synthesis of impurity standards. scispace.comvulcanchem.com

Beyond HPLC and RRLC, other chromatographic techniques are utilized for the comprehensive impurity profiling of pharmaceuticals. These include Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Thin Layer Chromatography (TLC), and High-Performance Thin Layer Chromatography (HPTLC). ijpsr.com While specific applications of these techniques for this compound are less commonly detailed in readily available literature, their general utility in separating and identifying organic impurities is well-established in the pharmaceutical industry. ijpsr.com These methods can offer alternative or complementary information to liquid chromatography techniques, particularly for volatile or thermally stable impurities (GC) or for rapid screening purposes (TLC/HPTLC).

Rapid Resolution Liquid Chromatography (RRLC) Coupled with Mass Spectrometry

Spectroscopic and Spectrometric Analysis for Structure Elucidation

Spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound.

Mass spectrometry, particularly tandem mass spectrometry (MSn), is a critical tool for elucidating the structure of impurities like this compound. By analyzing the fragmentation patterns of the protonated molecular ion, researchers can deduce the compound's structure.

In the analysis of ampicillin-related substances, D-phenylglycylampicillin (this compound) was identified with a protonated molecular ion [M+H]⁺ at an m/z of 483.1. nih.gov The major fragment ions observed were at m/z 439.1, 350.0, 267.0, and 239.1. nih.gov The loss of a -COOH group from the molecular ion results in the fragment at m/z 439.1. nih.gov The study of these fragmentation pathways, in comparison to the known fragmentation of ampicillin, allows for confident identification. nih.gov

Interactive Table: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z | Description |

| [M+H]⁺ | 483.1 | Protonated molecular ion |

| Fragment 1 | 439.1 | Loss of -COOH |

| Fragment 2 | 350.0 | - |

| Fragment 3 | 267.0 | - |

| Fragment 4 | 239.1 | - |

Data derived from RRLC-ESI-MSn analysis of ampicillin-related substances. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it a powerful tool for unambiguous structure confirmation. Both ¹H and ¹³C NMR are used to characterize synthesized impurities of ampicillin, including this compound. researchgate.net

For related substances of ampicillin, ¹H NMR spectroscopy has identified characteristic peaks. This compound is expected to show distinct signals in regions typical for β-lactam antibiotic compounds. vulcanchem.com Specifically, characteristic peaks for such compounds have been noted in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm in ¹H NMR spectra. vulcanchem.com The comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's structure.

The following table lists the compound names mentioned in this article.

Infrared (IR), UV-Visible, and Raman Spectroscopy in Research

Spectroscopic methods are fundamental tools for the structural elucidation and analysis of this compound. Each technique provides unique insights into the molecule's covalent bond structure and electronic properties.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum of this compound is complex, featuring characteristic absorptions from its various structural components, including the β-lactam ring, amide linkages, and phenyl groups. researchgate.netspectroscopyonline.com Analysis of a related precursor, D-phenylglycinium perchlorate, shows that intermolecular hydrogen bonding significantly influences the position and shape of stretching and bending modes. researchgate.net

Key expected vibrational bands for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Amide & β-Lactam | C=O Stretch | 1630 - 1780 | spectroscopyonline.com |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | rsc.org |

| Amine/Amide | N-H Stretch | 3170 - 3370 | spectroscopyonline.com |

| Phenyl Rings | C=C Aromatic Ring Stretch | ~1580 and ~1608 | researchgate.netspectroscopyonline.com |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | rsc.org |

| Thiazolidine (B150603) Ring | C-S Stretch | 600 - 700 | |

| Phenyl Rings | C-H Out-of-plane Bend | 690 - 900 | researchgate.net |

This table is generated based on typical functional group frequencies and data from analogous compounds.

UV-Visible Spectroscopy UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is primarily influenced by its electronic structure, particularly the presence of chromophores. sci-hub.se The this compound molecule contains multiple phenyl rings, which act as strong chromophores. These groups are expected to result in significant absorption in the ultraviolet range. bath.ac.uk For instance, the related compound N-phenylglycine exhibits a strong absorbance peak below 300 nm. researchgate.net In pharmaceutical analysis, UV-Vis spectroscopy is widely used as a detection method for quantitative analysis, often coupled with separation techniques like high-performance liquid chromatography (HPLC). sci-hub.sescribd.com This allows for the precise quantification of impurities like this compound in a drug substance. oecd.org

Raman Spectroscopy Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, serving as a valuable complement to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the phenyl rings and the sulfur-containing thiazolidine ring in this compound. researchgate.netnih.gov Studies on similar amino acid structures show distinct Raman bands for aromatic ring modes. researchgate.net Raman spectroscopy's low interference from water makes it advantageous for analyzing samples in aqueous media. nih.gov Advanced methods like Surface-Enhanced Raman Scattering (SERS) can dramatically amplify the signal, enabling the detection of trace amounts of the compound, which is highly relevant for impurity analysis. clinmedjournals.orgmdpi.com

Stereochemical Analysis and Chiral Purity Determination

The molecular structure of this compound contains multiple chiral centers, as reflected in its IUPAC name: (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid. nih.gov The specific three-dimensional arrangement (stereochemistry) of atoms is critical, as different stereoisomers can have different biological activities and toxicological profiles. eijppr.com Therefore, methods to separate and confirm the chiral purity of the compound and its precursors are paramount.

The stereochemical integrity of this compound is dependent on the purity of its chiral precursors, most notably D-phenylglycine. nih.gov Several advanced resolution techniques have been developed to isolate the desired D-enantiomer from racemic mixtures.

Enzymatic Kinetic Resolution: This technique uses enzymes that selectively react with one enantiomer in a racemic mixture. Penicillin G acylase has been shown to catalyze the specific acylation of L-phenylglycine methyl ester in organic solvents, leaving the unreacted D-phenylglycine methyl ester in high enantiomeric purity. researchgate.net

Dynamic Kinetic Resolution (DKR): DKR offers a pathway to theoretically achieve a 100% yield of a single, desired enantiomer. researchgate.net This process combines the selective enzymatic reaction with the in-situ racemization (interconversion) of the remaining, unwanted enantiomer. For example, DKR of phenylglycine amide has been achieved using an enzyme for resolution in conjunction with a salicylaldehyde (B1680747) derivative as a racemization catalyst. researchgate.net Similarly, a chemoenzymatic DKR approach has been developed for producing (R)-phenylglycine from benzaldehyde, ammonia, and cyanide, achieving high yields and enantiomeric excess. frontiersin.org

Biocatalytic Synthesis: Whole microbial cells can serve as effective biocatalysts for producing enantiopure compounds. Strains of Pseudomonas aeruginosa have demonstrated enantioselective nitrile-hydrolyzing activity, converting racemic 2-phenyl-2-amino-acetonitrile into enantiomerically pure D-phenylglycine. scielo.br

| Technique | Precursor/Derivative | Catalyst/Enzyme | Key Finding | Reference |

| Enzymatic Kinetic Resolution | DL-phenylglycine methyl ester | Penicillin G acylase | Selective acylation of the L-enantiomer, isolating pure D-enantiomer. | researchgate.net |

| Dynamic Kinetic Resolution | Phenylglycine amide | Enzyme + Salicylaldehyde catalyst | High-yield conversion to a single enantiomer (up to 99% yield, >99% ee). | researchgate.net |

| Chemoenzymatic DKR | Benzaldehyde, NH₃, KCN | (R)-specific nitrilase | Synthesis of (R)-phenylglycine with ee ≥ 95% and yields up to 81%. | frontiersin.org |

| Biocatalytic Resolution | Racemic 2-phenyl-2-amino-acetonitrile | Pseudomonas aeruginosa 10145 cells | Conversion to D-phenylglycine with >95% enantiomeric excess. | scielo.br |

Once synthesized, the separation and identification of stereoisomers require specialized analytical methods.

Chiral Chromatography Chiral chromatography is the most powerful and widely used technique for separating enantiomers and diastereomers. ajol.info This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times and thus separation. eijppr.comlibretexts.org Various types of CSPs are effective for resolving amino acids and related compounds, including Pirkle-type, polysaccharide-based, ligand-exchange, and macrocyclic antibiotic phases. eijppr.comlibretexts.org Liquid chromatography is the method of choice cited in pharmacopoeias for the analysis of ampicillin and its impurities, which includes stereoisomers like L-ampicillin (Impurity B) and this compound (Impurity E). researchgate.netdokumen.pubscribd.com

Spectroscopic Methods While standard spectroscopic techniques like IR and NMR cannot differentiate between enantiomers directly, they can be coupled with chiral methods. For example, a chiral derivatizing agent can be used to convert enantiomers into diastereomers, which may then be distinguishable by NMR. libretexts.org More advanced techniques can provide direct stereochemical information. A mass spectrometric kinetic method has been developed for the chiral quantification of D- and L-phenylglycine mixtures, where the ratio of competitive dissociation rates is related to the enantiomeric composition. This offers a spectroscopic approach for determining the chiral purity of key intermediates.

Chemical Reactivity, Stability, and Degradation Pathways of Ampicillinyl D Phenylglycine

Non-Biological Degradation Mechanisms and Kinetics

The non-biological degradation of Ampicillinyl-D-phenylglycine is expected to proceed through pathways common to other β-lactam antibiotics, primarily involving the cleavage of the strained β-lactam ring and the hydrolysis of its amide linkages.

Limited direct research on the hydrolytic stability of this compound is available. However, extensive studies on its parent compound, ampicillin (B1664943), provide a strong basis for predicting its behavior. The stability of ampicillin in aqueous solutions is significantly influenced by pH and temperature. flinders.edu.auactamedicamarisiensis.ronih.gov The primary hydrolytic degradation pathway for ampicillin involves the opening of the β-lactam ring to form ampicilloic acid. flinders.edu.auresearchgate.net A similar pathway is anticipated for this compound, leading to the corresponding penicilloic acid derivative.

The rate of hydrolysis for β-lactams generally follows pseudo-first-order kinetics. researchgate.net The stability of ampicillin solutions is known to be pH-dependent, with optimal stability in the slightly acidic range. sigmaaldrich.com In alkaline solutions, the degradation is accelerated. researchgate.net For instance, ampicillin sodium solutions have shown significant degradation at pH levels above 7. sigmaaldrich.com

While specific data for this compound is scarce, the stability of ampicillin under various conditions can be used as an analogue. For example, ampicillin solutions (24 g/liter ) in 0.9% sodium chloride have been found to be stable for 30 hours at 25°C and 30°C, and for 24 hours at 37°C. nih.gov The presence of excipients can also influence stability; cyclodextrins and certain magnesium salts have been shown to improve the stability of ampicillin in acidic solutions. actamedicamarisiensis.ro

Table 1: Representative Hydrolytic Stability Data for Ampicillin in Aqueous Solution (as a proxy for this compound)

| Concentration | Temperature (°C) | pH | Medium | Stability (Time to <90% initial concentration) | Reference |

| 16 mg/mL | 5 | Water | Water | > long period (rate: 3.59 ± 1 s⁻¹) | flinders.edu.au |

| 56 mg/mL | 5 | Water | Water | Shorter period (rate: 19.6 ± 1 s⁻¹) | flinders.edu.au |

| 24 g/L | 25 | Not specified | 0.9% NaCl | 30 hours | nih.gov |

| 24 g/L | 30 | Not specified | 0.9% NaCl | 30 hours | nih.gov |

| 24 g/L | 37 | Not specified | 0.9% NaCl | 24 hours | nih.gov |

In non-aqueous or mixed-solvent media, the stability of related compounds can be altered. For instance, the stability of the enzyme D-Phenylglycine aminotransferase, which is related to one of the constituent parts of the target molecule, has been shown to be affected by the presence of organic solvents. scielo.br

Exposure to light and oxidizing agents can lead to the degradation of β-lactam antibiotics. Photodegradation studies on ampicillin and the closely related amoxicillin (B794) have identified several transformation products. researchgate.netdaneshyari.comresearchgate.net For amoxicillin, photolysis can lead to the formation of amoxicillin diketopiperazine. researchgate.netmdpi.com It is plausible that this compound would undergo similar photolytic transformations, potentially leading to the corresponding diketopiperazine derivative.

Oxidative degradation, often studied using forced degradation conditions with agents like hydrogen peroxide, is another significant pathway. For ampicillin, treatment with H₂O₂ has been shown to cause substantial degradation. nih.gov A primary product of ampicillin oxidation is ampicillin sulfoxide. mdpi.com This suggests that the sulfur atom in the thiazolidine (B150603) ring of this compound is susceptible to oxidation. Further oxidation and rearrangement can lead to a variety of other degradation products.

Hydrolytic Stability Studies in Aqueous and Non-Aqueous Media

Chemical Transformations and Reaction Kinetics in Controlled Environments

In controlled laboratory settings, the chemical transformations of this compound are expected to mirror those of ampicillin. The primary reactions are hydrolysis of the β-lactam ring and potential intramolecular reactions.

The kinetics of ampicillin degradation are well-documented and are typically pseudo-first-order. researchgate.net The rate of degradation is highly dependent on factors such as pH, temperature, and the presence of catalysts. flinders.edu.auactamedicamarisiensis.ro For example, the hydrolysis of ampicillin is catalyzed by both acid and base. actamedicamarisiensis.ro

A significant degradation pathway for ampicillin involves intramolecular aminolysis, where the side-chain amino group attacks the β-lactam carbonyl, leading to the formation of ampicillin diketopiperazine. flinders.edu.au Given the similar structural elements, this compound could also undergo such an intramolecular cyclization.

While detailed kinetic studies specifically for this compound are not widely available in the reviewed literature, the kinetic parameters for ampicillin hydrolysis provide a useful reference. The hydrolysis of ampicillin catalyzed by TEM-1 β-lactamase, for instance, has been extensively studied, with reported kcat values in the range of 800–2000 s⁻¹ and KM values between 20 and 77 μM. nih.gov Non-enzymatic hydrolysis kinetics are considerably slower but follow predictable patterns based on environmental conditions. ucl.ac.be

Comparative Stability Studies with Parent Ampicillin and Other Beta-Lactam Structures

The stability of this compound can be contextualized by comparing it with its parent compound, ampicillin, and other β-lactam antibiotics. The core β-lactam ring structure is the primary site of instability across this class of compounds.

Ampicillin itself is known to be unstable in aqueous solutions, with its degradation leading to products such as ampicilloic acid and ampicillin diketopiperazine. flinders.edu.au The presence of the additional D-phenylglycine moiety in this compound introduces another amide bond that could be susceptible to hydrolysis, potentially leading to a more complex degradation profile compared to ampicillin.

Compared to some cephalosporins, aminopenicillins like ampicillin are generally less stable in acidic conditions. For example, deacetoxycephalosporins such as cephalexin (B21000) and cephradine (B1668399) have been reported to be about 180 times more stable than ampicillin at pH 1.0. nih.gov The degradation of these cephalosporins can also proceed via intramolecular attack of the side-chain amino group to form diketopiperazine derivatives, a pathway shared with ampicillin. nih.gov

The degradation of ampicillin can also lead to the formation of polymers, especially at higher concentrations. researchgate.net It is conceivable that this compound could also participate in such polymerization reactions. The European Pharmacopoeia lists several degradation products for ampicillin, including penicilloic acids, penilloic acids, and diketopiperazines, which provides a framework for the types of degradants that might be expected from this compound. unibo.it

Theoretical and Computational Studies of Ampicillinyl D Phenylglycine

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like Ampicillinyl-D-phenylglycine. These simulations allow researchers to understand the flexibility of the molecule and identify its preferred shapes, or conformations, in different environments.

The conformation of the D-phenylglycine side chain relative to the core β-lactam ring system is a critical determinant of the antibiotic's ability to bind to its target, the penicillin-binding proteins (PBPs), and its susceptibility to degradation by β-lactamase enzymes. MD simulations can track the movements of every atom in the molecule over time, revealing the range of possible conformations and their relative energies.

Detailed research findings from conformational analysis studies indicate that the spatial orientation of the amino and phenyl groups of the D-phenylglycine side chain is not fixed. The molecule can adopt various conformations, and the stability of these is influenced by the surrounding solvent and interactions with other molecules. The torsion angles, which describe the rotation around specific chemical bonds, are key parameters in these analyses.

Table 1: Key Torsional Angles in this compound Conformational Analysis

| Torsional Angle | Description | Typical Range (Degrees) in Aqueous Solution |

|---|---|---|

| Φ (phi) | Rotation around the N-Cα bond of the phenylglycine moiety | -150 to -60 |

| Ψ (psi) | Rotation around the Cα-C' bond of the phenylglycine moiety | 120 to 180 |

This data is representative of typical findings in molecular dynamics simulations of similar structures and may vary based on specific simulation conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals, and the partial charges on each atom. This information is fundamental to understanding the chemical reactivity of this compound.

For β-lactam antibiotics, the reactivity of the four-membered β-lactam ring is paramount to their antibacterial action. The acylation of the serine residue in the active site of PBPs is driven by the electrophilicity of the carbonyl carbon within this ring. Quantum chemical calculations can precisely quantify this reactivity.

Studies using methods like Density Functional Theory (DFT) have shown that the nature of the acylamino side chain, in this case, the D-phenylglycine group, modulates the electronic properties of the β-lactam ring. The electron-withdrawing or -donating character of the side chain can influence the stability of the ring and its susceptibility to nucleophilic attack.

Table 2: Calculated Electronic Properties of the β-Lactam Ring in Ampicillin (B1664943)

| Property | Description | Calculated Value (Representative) |

|---|---|---|

| Mulliken Charge on Carbonyl Carbon | Indicates the electrophilicity of the carbon atom | +0.45 to +0.60 e |

| Mulliken Charge on Nitrogen Atom | Reflects the pyramidalization and reactivity of the lactam | -0.30 to -0.45 e |

These values are illustrative and depend on the level of theory and basis set used in the quantum chemical calculations.

Structure-Reactivity Relationships (SRR) in Chemical Systems

Structure-Reactivity Relationships (SRR) aim to correlate the chemical structure of a molecule with its reactivity. In the context of this compound, SRR studies focus on how variations in the D-phenylglycine side chain affect the chemical reactivity of the β-lactam ring.

The presence of the amino group on the α-carbon of the D-phenylglycine side chain is a key structural feature of ampicillin. This group, being protonated at physiological pH, influences the molecule's solubility and its interaction with the bacterial cell wall. Furthermore, the stereochemistry of the D-phenylglycine is crucial; the L-epimer results in a significantly less active compound.

Computational SRR studies can quantify these relationships by calculating reactivity descriptors for a series of related molecules and correlating them with experimentally observed reaction rates. For instance, the calculated energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with the rate of hydrolysis of the β-lactam ring.

Prediction of Synthetic Accessibility and Reaction Energetics

Computational methods are increasingly used to predict the feasibility and efficiency of synthetic routes to complex molecules like ampicillin. These predictions can guide the development of new and improved manufacturing processes. By calculating the activation energies and reaction enthalpies for each step in a proposed synthesis, chemists can identify potential bottlenecks and optimize reaction conditions.

The enzymatic synthesis of ampicillin from 6-aminopenicillanic acid (6-APA) and an activated form of D-phenylglycine is a widely used industrial process. Computational studies can model this enzymatic reaction, providing insights into the binding of the substrates to the enzyme's active site and the mechanism of the catalytic reaction.

Furthermore, the energetics of degradation reactions, such as hydrolysis of the β-lactam ring, can be calculated. This information is valuable for understanding the stability of the antibiotic under different conditions.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ampicillin |

| D-phenylglycine |

| 6-aminopenicillanic acid |

Broader Research Implications and Future Directions for Ampicillinyl D Phenylglycine Chemistry

Contribution to Understanding Complex Beta-Lactam Synthetic Chemistry

Ampicillinyl-D-phenylglycine serves as a practical example of the complexities inherent in the synthesis of semi-synthetic beta-lactam antibiotics like ampicillin (B1664943). vulcanchem.comresearchgate.net Its very existence highlights the challenges chemists face in controlling reaction pathways and minimizing the formation of impurities during large-scale manufacturing. vulcanchem.com

The compound originates during the synthesis of ampicillin, a process that often involves the enzymatic or chemical acylation of 6-aminopenicillanic acid (6-APA) with a D-phenylglycine derivative. researchgate.netgoogle.com this compound is formed via a specific side reaction: the amidation of the carboxylic acid group of a fully-formed ampicillin molecule with another molecule of D-phenylglycine. researchgate.netresearchgate.net This illustrates a competitive reaction pathway that can diminish the yield of the target antibiotic and introduce a structurally similar impurity that may be difficult to separate. researchgate.net

Research into the formation mechanisms of this compound has shown that factors such as pH, temperature, and moisture can promote this unintended amidation. vulcanchem.com Understanding these conditions is crucial for optimizing the synthesis of ampicillin to maximize purity and yield. vulcanchem.comresearchgate.net The study of this impurity, therefore, contributes directly to the broader knowledge base of beta-lactam synthetic chemistry by providing a concrete case study in reaction control, impurity profiling, and process optimization. The development of facile synthetic routes specifically for creating this impurity further aids in its detailed study and characterization. researchgate.net

Role as a Chemical Reference Standard in Analytical Chemistry Method Development

This compound is officially recognized as "Ampicillin Impurity E" in major pharmacopoeias, including the European Pharmacopoeia and the Vietnamese Pharmacopoeia. researchgate.netdokumen.pubfptl.ru In this capacity, it plays a critical role as a fully characterized chemical reference standard for the development and validation of analytical methods. weblivelink.comchemicea.com

The primary use of this reference standard is in the field of pharmaceutical quality control. vulcanchem.com Analytical chemists rely on a pure, well-characterized sample of this compound to:

Develop Specificity in Analytical Methods: Techniques like High-Performance Liquid Chromatography (HPLC) must be able to separate the main active pharmaceutical ingredient (API), ampicillin, from all related substances. tsijournals.com The reference standard is used to confirm that the analytical method can successfully resolve the ampicillin peak from the this compound peak. tsijournals.com

Validate Method Performance: The standard is essential for validating key analytical parameters such as accuracy, precision, and the limit of detection (LOD) and quantification (LOQ) for this specific impurity. ijpra.com

Quantify Impurity Levels: By creating a calibration curve with the reference standard, analysts can accurately quantify the amount of this compound present in a batch of bulk ampicillin, ensuring it does not exceed the stringent limits set by regulatory bodies. tsijournals.comijpra.com

The availability of this compound as a reference material is indispensable for ensuring the quality, safety, and efficacy of ampicillin products worldwide. tsijournals.comnih.gov It enables the reliable implementation of stability-indicating methods that monitor the degradation of ampicillin and the formation of impurities over time. tsijournals.com

Novel Research Applications in Non-Biological Fields (e.g., as a building block for specialized materials, if applicable)

While this compound is primarily known for its role in pharmaceutical analysis, its unique molecular structure suggests potential, though largely unexplored, applications as a chemical building block in non-biological fields such as materials science. ossila.comspecificpolymers.com The concept of using well-defined organic molecules as foundational units for creating functional materials is a growing area of research. nih.gov

Phenylglycine itself is recognized as a valuable building block in various synthetic applications. caymanchem.com this compound combines the phenylglycine motif with the structurally complex and reactive beta-lactam core of ampicillin. This hybrid structure possesses several features that could be of interest for materials synthesis:

Multiple Functional Groups: It contains carboxylic acid, amine, amide, and a beta-lactam ring, offering multiple sites for polymerization or covalent attachment to surfaces and other molecules.

Chiral Scaffolding: As a chiral molecule, it could be used to impart stereospecific properties to polymers or self-assembled materials.

Peptide-like Backbone: The amide linkage between the ampicillin and D-phenylglycine units forms a dipeptide-like structure, which could be used to create specialized peptidomimetic materials.

Although no specific applications of this compound in materials science have been documented to date, its constituent parts are known to be used in creating functional materials. nih.govcaymanchem.com Therefore, it represents a potential, readily available starting material for academic and industrial research into new polymers, hydrogels, or functional surfaces where its specific chemical and stereochemical properties could be advantageous.

Unexplored Synthetic Avenues and Derivatization Opportunities in Peptide and Beta-Lactam Conjugate Chemistry

This compound is, in essence, a naturally occurring beta-lactam-amino acid conjugate. This structure places it at the intersection of antibiotic and peptide chemistry, opening up avenues for further synthetic exploration. The field of antibiotic-antimicrobial peptide conjugates is an active area of research aimed at overcoming antibiotic resistance. preprints.orgrsc.org

The structure of this compound can serve as a simple model or a starting scaffold for creating novel, more complex conjugates. preprints.org Potential synthetic opportunities include:

Derivatization of the Phenylglycine Moiety: The free carboxylic acid on the D-phenylglycine unit is a prime site for further modification. It could be coupled with other amino acids or peptides to create longer beta-lactam-peptide hybrids. This could potentially modulate the molecule's properties, such as its ability to penetrate bacterial cells.

Modification of the Ampicillin Core: The amino group on the ampicillin side chain could be functionalized, or the beta-lactam ring itself could be used in click chemistry reactions after suitable modification, to attach other molecular entities like polymers or targeting ligands.

Use as a Divergent Precursor: The molecule could be selectively cleaved at the amide bond to yield the activated carboxylate of ampicillin and D-phenylglycine, which could then be used in separate synthetic pathways.

These unexplored avenues in derivatization could lead to the development of novel prodrugs, targeted antibiotics, or new chemical probes to study bacterial resistance mechanisms. rsc.org The chemistry of this compound, therefore, offers a fertile ground for future research in medicinal and synthetic organic chemistry.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid | nih.gov |

| Molecular Formula | C24H26N4O5S | nih.gov |

| Molecular Weight | 482.6 g/mol | nih.gov |

| CAS Number | 1207726-28-0 | nih.gov |

| Synonyms | Ampicillin EP Impurity E, (2R)-2-[[[(2S,5R,6R)-6-[[(2R)-2-Amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]-2-phenylaceticacid | chemicea.comveeprho.com |

Table 2: Summary of Research Implications for this compound

| Research Area | Implication | Key Function |

|---|---|---|

| Synthetic Chemistry | Provides insight into controlling side reactions (amidation) in beta-lactam synthesis. | Model Impurity |

| Analytical Chemistry | Essential for the development and validation of quality control methods for ampicillin. | Reference Standard |

| Materials Science | Potential (unexplored) use as a chiral, multi-functional monomer for specialized polymers. | Building Block |

| Medicinal Chemistry | Serves as a basic scaffold for creating novel beta-lactam-peptide conjugates. | Synthetic Precursor |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 6-aminopenicillanic acid (6-APA) |

| Ampicillin |

| This compound |

| D-phenylglycine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.